molecular formula C19H27NO5 B8302958 1-Tert-butyl 2-methyl 4-(2-methoxyphenyl)piperidine-1,2-dicarboxylate

1-Tert-butyl 2-methyl 4-(2-methoxyphenyl)piperidine-1,2-dicarboxylate

Cat. No. B8302958
M. Wt: 349.4 g/mol
InChI Key: KNEPVBCKPHYTIU-UHFFFAOYSA-N
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Patent
US08859776B2

Procedure details

At 0° C., to a solution of 1-tert-butyl 2-methyl 4-(2-methoxyphenyl)piperidine-1,2-dicarboxylate 124 (640 mg, 1.83 mmol) in THF (10 mL) and MeOH (0.5 mL), LiBH4 (60 mg, 2.74 mmol) was added. The reaction solution was stirred at r.t overnight, The reaction was quenched with water and the mixture was extracted with ethyl acetate. After removal of solvent, the crude product of tert-butyl 2-(hydroxymethyl)-4-(2-methoxyphenyl)piperidine-1-carboxylate 125 was obtained without further purification. LC/MS RT (5 min method)=2.027 min. Mass observed: 222.2 (M-Boc+H).
Quantity
640 mg
Type
reactant
Reaction Step One
Name
Quantity
60 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]1[CH2:14][CH2:13][N:12]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH:11]([C:22](OC)=[O:23])[CH2:10]1.[Li+].[BH4-]>C1COCC1.CO>[OH:23][CH2:22][CH:11]1[CH2:10][CH:9]([C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2[O:2][CH3:1])[CH2:14][CH2:13][N:12]1[C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
640 mg
Type
reactant
Smiles
COC1=C(C=CC=C1)C1CC(N(CC1)C(=O)OC(C)(C)C)C(=O)OC
Name
Quantity
60 mg
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.5 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction solution was stirred at r.t overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
After removal of solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Name
Type
product
Smiles
OCC1N(CCC(C1)C1=C(C=CC=C1)OC)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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